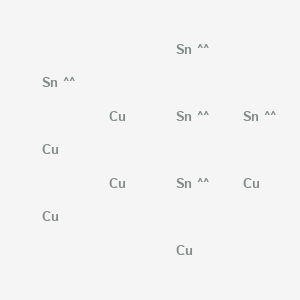
Isobutylmalonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutylmalonyl dichloride, also known as 2-(2-methylpropyl)propanedioyl dichloride, is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutylmalonyl dichloride can be synthesized through the chlorination of isobutylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where the isobutylmalonic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing isobutylmalonic acid and an inert solvent. The reaction is monitored and controlled to ensure complete conversion of the acid to the dichloride. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isobutylmalonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylmalonic acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form condensation products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Reflux, room temperature, or under anhydrous conditions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
Isobutylmalonyl dichloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a building block in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the synthesis of biologically active molecules for research in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of isobutylmalonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and condensation reactions, forming new chemical bonds and producing a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Isobutylmalonyl dichloride can be compared with other malonyl dichlorides, such as:
Methylmalonyl dichloride: Similar in structure but with a methyl group instead of an isobutyl group.
Ethylmalonyl dichloride: Contains an ethyl group instead of an isobutyl group.
Propylmalonyl dichloride: Contains a propyl group instead of an isobutyl group.
Uniqueness: The uniqueness of this compound lies in its isobutyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
75956-48-8 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)propanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(2)3-5(6(8)10)7(9)11/h4-5H,3H2,1-2H3 |
Clave InChI |
KZDYLDNWCHKFLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


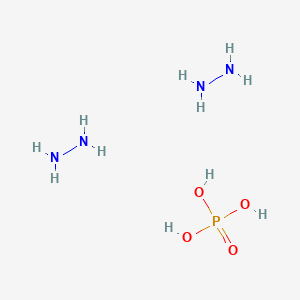

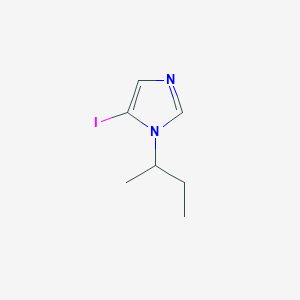


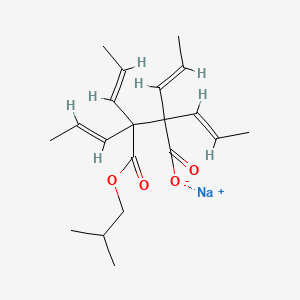
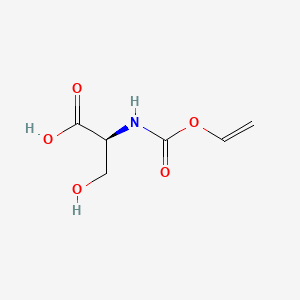

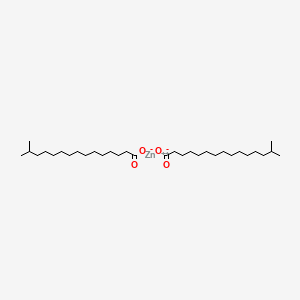
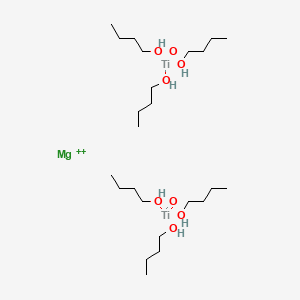


![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
